molecular formula C22H20FN3O3 B10925819 6-(4-Fluorophenyl)-N-[3-(2-furanyl)-1-methylpropyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide CAS No. 1011360-06-7

6-(4-Fluorophenyl)-N-[3-(2-furanyl)-1-methylpropyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925819
CAS No.: 1011360-06-7
M. Wt: 393.4 g/mol
InChI Key: RDFSOPSDKVVABM-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its isoxazolo[5,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1011360-06-7

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20FN3O3/c1-13(5-10-17-4-3-11-28-17)24-21(27)18-12-19(15-6-8-16(23)9-7-15)25-22-20(18)14(2)26-29-22/h3-4,6-9,11-13H,5,10H2,1-2H3,(H,24,27)

InChI Key

RDFSOPSDKVVABM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)CCC4=CC=CO4

Origin of Product

United States

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